![molecular formula C17H13FN2OS2 B2953765 N-[4-(4-氟苯基)-1,3-噻唑-2-基]-2-(苯硫基)乙酰胺 CAS No. 338957-71-4](/img/structure/B2953765.png)

N-[4-(4-氟苯基)-1,3-噻唑-2-基]-2-(苯硫基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

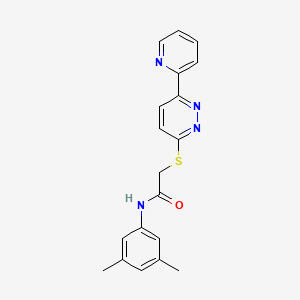

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide is a chemical compound that has been studied for its pharmacological activities . It is a derivative of thiazole, a heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of precursors under Hantzsch thiazole synthesis conditions . For instance, 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine was synthesized from corresponding 2-chloro-4-fluoroacetophenone, thiourea, and bromine in dry ethanol .Molecular Structure Analysis

The molecular structure of these compounds is confirmed by their physicochemical properties and spectroanalytical data, including NMR, IR, and elemental analysis . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve nucleophilic substitution reactions . The thiazole chemistry has flourished, bringing with it the advent of many drugs derived from it .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide are not provided in the retrieved papers.科学研究应用

环境保护与水处理

- 从水中吸附去除对乙酰氨基酚:本研究详细阐述了从水中吸附对乙酰氨基酚的进展,重点介绍了 ZnAl/生物炭去除对乙酰氨基酚等污染物的高潜力。该综述强调了在吸附剂再生和机理研究中进行进一步研究以保护环境的重要性 (Igwegbe 等,2021)。

代谢与药代动力学

- 对乙酰氨基酚的代谢与遗传差异:本文综述了对乙酰氨基酚的代谢及其与遗传差异的联系,这可能会影响对治疗毒性和有效性的敏感性。代谢途径包括葡萄糖醛酸苷酸化、硫酸化和产生有毒代谢物,突出了药物代谢的复杂性和个性化医疗方法的潜力 (Zhao & Pickering, 2011)。

合成方法与化学性质

- 氟化联苯的合成:报道了一种 2-氟-4-溴联苯的实用合成方法,2-氟-4-溴联苯是制造某些药物的关键中间体。该合成突出了在创建复杂的氟化分子中遇到的挑战和解决方案,这与设计具有特定药理特性的化合物有关 (Qiu 等,2009)。

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral effects . These activities suggest that the compound may interact with multiple targets, depending on the specific disease condition.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The presence of the fluorophenyl and phenylsulfanyl groups in the compound may also influence its interaction with its targets, potentially enhancing its binding affinity and efficacy.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound may affect multiple pathways, leading to various downstream effects .

Result of Action

The diverse biological activities of thiazole derivatives suggest that the compound may induce a variety of effects at the molecular and cellular levels .

未来方向

The future directions for research on N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide and similar compounds could involve further exploration of their pharmacological activities, particularly their antimicrobial and anticancer properties . Molecular docking studies could be carried out to study the binding mode of active compounds with receptors, which could potentially be used as lead compounds for rational drug designing .

属性

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2OS2/c18-13-8-6-12(7-9-13)15-10-23-17(19-15)20-16(21)11-22-14-4-2-1-3-5-14/h1-10H,11H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONWNNFJWAMUPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-methyl 2-(4-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2953682.png)

![8-{4-[(3,4-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-propyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2953687.png)

![3-phenoxy-N-[4-[[4-(3-phenoxypropanoylamino)phenyl]methyl]phenyl]propanamide](/img/structure/B2953690.png)

![N-[(2-chlorophenyl)methyl]-2-quinazolin-4-ylsulfanylacetamide](/img/structure/B2953695.png)

![N-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B2953697.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2953701.png)

![4,5-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2953703.png)

![[4-[2-(2,5-Dimethylpyrrol-1-yl)ethyl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2953705.png)